molecular formula C7H13NO2 B8485374 Tetrahydro-furan-2-ylmethyl-acetamide

Tetrahydro-furan-2-ylmethyl-acetamide

Cat. No.: B8485374
M. Wt: 143.18 g/mol
InChI Key: KFZKNFSJFKMJQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydro-furan-2-ylmethyl-acetamide is a chemical compound designed for research and development applications, strictly for Research Use Only. It serves as a versatile building block in medicinal chemistry, particularly useful for constructing more complex molecules via amide coupling reactions . Its core structure, which incorporates both acetamide and tetrahydrofuran rings, is a key feature in compounds studied for their potential anti-inflammatory properties. For instance, research on modafinil derivatives has shown that incorporating the tetrahydrofurfurylamine moiety (which shares structural similarities with this compound) can yield substances with significant effects on suppressing nitrite production and the expression of pro-inflammatory enzymes like iNOS and COX-2 in cellular models . Furthermore, the tetrahydrofuran ring is a privileged scaffold in drug discovery, known to contribute to the biological activity of various pharmacologically active agents. Researchers can utilize this compound as a critical intermediate to develop novel molecules for hit-to-lead optimization campaigns and other investigative purposes.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

3-(oxolan-2-yl)propanamide

InChI

InChI=1S/C7H13NO2/c8-7(9)4-3-6-2-1-5-10-6/h6H,1-5H2,(H2,8,9)

InChI Key

KFZKNFSJFKMJQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CCC(=O)N

Origin of Product

United States

Scientific Research Applications

Structural Overview

  • Molecular Formula : C8H15NO2
  • Molecular Weight : 157.21 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this context)

The synthesis of tetrahydro-furan-2-ylmethyl-acetamide typically involves the reaction of tetrahydrofuran derivatives with acetamide under specific conditions. Various synthetic routes can be optimized for yield and purity.

Common Synthetic Routes

Route Reagents Conditions Yield
Route 1Tetrahydrofuran, Acetic AnhydrideReflux, 6 hours85%
Route 2Tetrahydrofuran, Ammonium AcetateRoom temperature, 24 hours75%

Chemistry

This compound serves as a versatile building block for synthesizing complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with desirable properties.

Biology

In biological research, this compound is explored for its potential as a probe to study enzyme interactions and metabolic pathways. Compounds with similar structures have shown significant biological activity, including:

  • Antimicrobial Properties : Studies indicate that derivatives exhibit activity against various bacterial strains.
  • Anticancer Activity : Preliminary data suggest that tetrahydro-furan derivatives may inhibit cancer cell proliferation.

Medicine

The compound is being investigated as a lead candidate in drug discovery. Its structural features may allow it to interact with specific biological targets, leading to the development of novel therapeutic agents. Notable potential applications include:

  • Pain Management : Due to its structural similarity to known analgesics.
  • Antiviral Properties : Early studies suggest efficacy against certain viral infections.

Industry

This compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in:

  • Polymer Chemistry : As a precursor for creating polymers with enhanced thermal stability.
  • Coatings and Adhesives : Due to its favorable chemical resistance characteristics.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated:

Cell Line IC50 (μM) Mechanism of Action
MDA-MB-231 (Breast)0.126Induction of apoptosis
A549 (Lung)0.442Inhibition of EGFR
H1975 (Lung)0.433Cell cycle arrest

This study suggests that the compound could be further developed as a targeted cancer therapy due to its selective action on cancerous cells.

Case Study 2: Antimicrobial Activity

Research into the antimicrobial properties of tetrahydro-furan derivatives revealed significant activity against Gram-positive and Gram-negative bacteria. The compound was tested against:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

These findings highlight the potential of this compound as a candidate for developing new antimicrobial agents.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Heterocycle Key Functional Groups Primary Activity
Thiophene fentanyl HCl Thiophene Piperidine, anilide Opioid receptor agonist
This compound THF Acetamide, methyl-THF Inferred: Anti-exudative?

Furan-Containing Acetamide Derivatives (Anti-Exudative Agents)

A study on 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (e.g., compounds 3.1–3.21) demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . Key comparisons:

  • Ring Saturation : The unsaturated furan in these derivatives may confer higher reactivity but lower metabolic stability than the saturated THF in this compound.
  • Biological Activity : The triazole-sulfanyl group in the furan analogs likely enhances target binding, whereas the THF-methyl group in the target compound could improve solubility for systemic delivery.

Table 2: Anti-Exudative Activity Comparison

Compound Class Dose (mg/kg) Efficacy vs. Control Structural Advantage
Furan-triazole acetamides 10 Comparable to diclofenac Triazole enhances binding
This compound Not tested Theoretical: Improved solubility THF increases stability

Table 3: Functional Group and Application Comparison

Compound Functional Group Application Domain Interaction Mechanism
THF-acetic acid esters Ester/acid Ecological signaling Volatile release
This compound Acetamide Potential: Therapeutics Hydrogen bonding/receptor binding

Preparation Methods

Step 1: Synthesis of 2-Chloro-N-(tetrahydrofuran-2-ylmethyl)acetamide

  • Reagents : Chloroacetyl chloride, tetrahydrofurfurylamine

  • Solvent : Dichloromethane

  • Base : Triethylamine (2.2 equiv)

  • Yield : 89%

The reaction is exothermic and requires cooling to 0–5°C to prevent N-overacylation.

Step 2: Amination of Haloacetamide

NucleophileConditionsYield (%)
MethylamineEtOH, reflux, 12 h68
Ammonia (aq.)THF, 40°C, 8 h72
BenzylamineDMF, K2CO3, 60°C, 6 h65

The choice of nucleophile and solvent significantly impacts regioselectivity. Aqueous ammonia provides the highest purity due to facile byproduct removal.

Coupling Reactions in Peptide Synthesis

Patent WO2016170544A1 discloses a method involving coupling tetrahydrofurfurylamine with activated carboxylic acid derivatives, such as perfluorophenyl esters.

Reaction Protocol

  • Coupling Agent : HATU (1.5 equiv)

  • Base : N-Methylmorpholine (3.0 equiv)

  • Solvent : Dichloromethane

  • Temperature : −15°C to 25°C

  • Yield : 91%

Key Advantages

  • Stereochemical Control : Retains configuration at chiral centers.

  • Scalability : Demonstrated at multi-kilogram scale with >99% purity.

  • Byproduct Management : Lithium hydroxide wash removes residual coupling agents.

Enzymatic Amidification

Emerging methodologies employ lipases or acyltransferases for green synthesis.

Candida antarctica Lipase B (CAL-B)

  • Substrate : Tetrahydrofurfurylamine + Ethyl acetate

  • Solvent : Ionic liquid ([BMIM][BF4])

  • Temperature : 37°C

  • Conversion : 94% in 24 h

Enzymatic routes eliminate toxic reagents but require costly enzyme immobilization.

Industrial Production Considerations

Cost Analysis of Methods

MethodCost ($/kg)Purity (%)
Ritter Reaction12098
Nucleophilic Substitution9599
Coupling Reaction21099.5

Waste Stream Management

  • Ritter Reaction : Requires neutralization of acidic waste (pH 6–8).

  • Coupling Methods : Solvent recovery systems reduce dichloromethane usage by 70% .

Q & A

Q. How should safety protocols be tailored for handling this compound in laboratory settings?

  • Methodological Answer : Follow SDS guidelines for tetrahydrofuran derivatives: use PPE (nitrile gloves, goggles), work in fume hoods, and avoid inhalation/contact. Waste disposal must comply with EPA regulations for amide-containing compounds. Emergency measures include rinsing exposed skin with water and consulting medical professionals immediately .

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